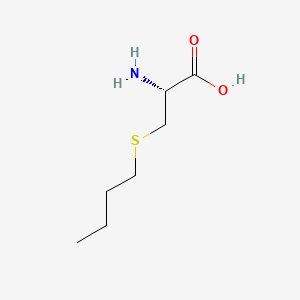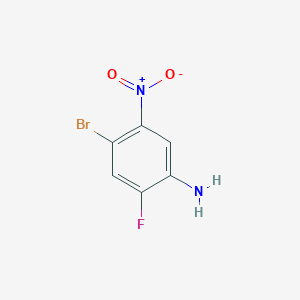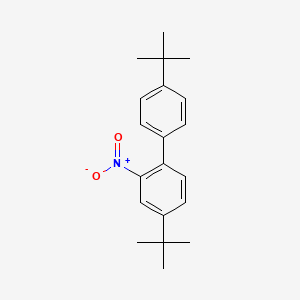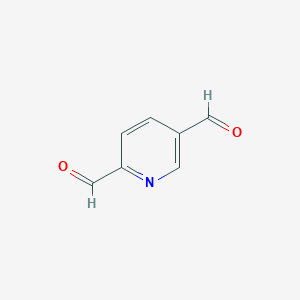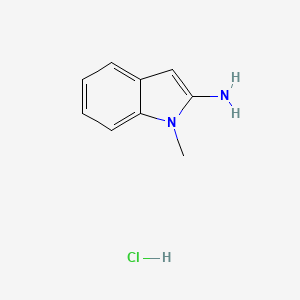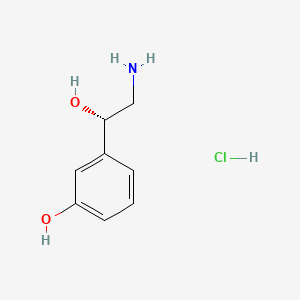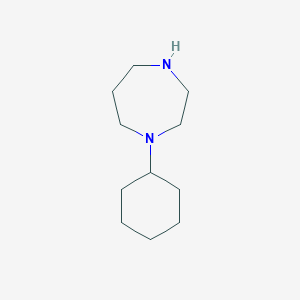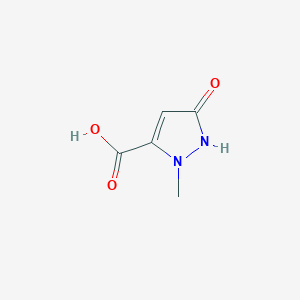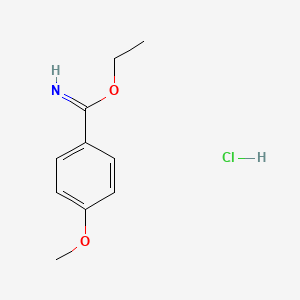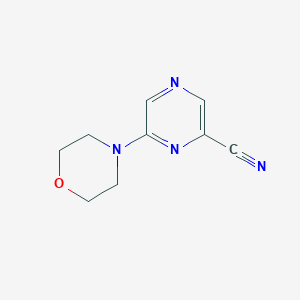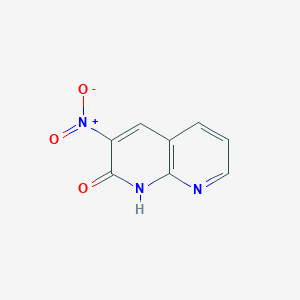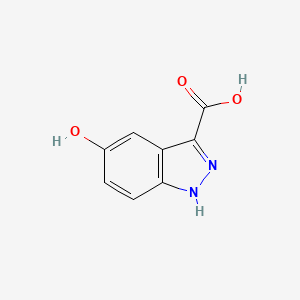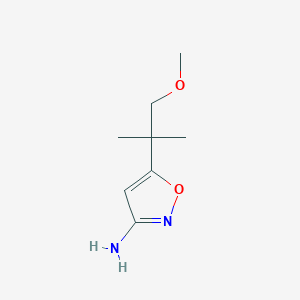
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine
概要
説明
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine, or 5-MeO-MMP, is a synthetic compound and structural analog of the neurotransmitter serotonin. It is a member of the oxazole class of compounds and is an agonist of the 5-HT2A receptor, with a potency similar to that of serotonin itself. 5-MeO-MMP has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. In addition, it has been used in scientific research as a tool to study the neurobiological effects of serotonin and its agonists.
科学的研究の応用
Antimicrobial Activities
Research into new antimicrobial agents has led to the synthesis of novel compounds, including derivatives related to the oxazoline class, which exhibit good to moderate activities against various microorganisms. For instance, the synthesis of 1,2,4-triazole derivatives, a close relative to the oxazoline structure, has demonstrated potential antimicrobial properties. These compounds are synthesized from ester ethoxycarbonylhydrazones with primary amines, indicating the versatility of oxazoline derivatives in producing effective antimicrobial agents (Bektaş et al., 2007).
Enzyme Inhibition
Oxazoline compounds have shown promise in the field of enzyme inhibition, particularly monoamine oxidase B (MAO-B), which is relevant for neurological conditions. The transition from reversible to irreversible inhibition by modifying the amine group in oxazolidinone derivatives underscores the potential of oxazoline and its derivatives in designing potent enzyme inhibitors. Such modifications can lead to compounds that exhibit significant inhibitory effects, offering a pathway for developing treatments for diseases associated with enzyme dysfunction (Ding & Silverman, 1993).
Synthesis and Catalysis
The catalytic amination of alcohols, such as 1-methoxy-2-propanol, over nickel-on-silica catalysts, has been explored with oxazoline or related structures playing a role in the amination process. This research provides insight into the application of oxazoline derivatives in catalysis, demonstrating their utility in synthesizing compounds like 2-amino-1-methoxypropane with high selectivity. Such studies highlight the role of oxazoline derivatives in industrial chemistry and the synthesis of amines, showcasing their broad applicability in chemical manufacturing processes (Bassili & Baiker, 1990).
Neuropharmacology
In neuropharmacology, derivatives of oxazoline, such as those involved in GABA uptake inhibition, have been studied for their potential therapeutic effects. The synthesis of zwitterionic 3-isoxazolols and their impact on GABA uptake mechanisms suggest that oxazoline derivatives could be utilized to modulate neurotransmitter systems, particularly for conditions associated with GABAergic dysfunction. These findings indicate the potential of oxazoline compounds in developing new neuropharmacological agents (Falch et al., 1999).
Photocatalysis and Chemical Synthesis
The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles showcases the utility of oxazoline and its derivatives in photocatalytic processes. This method represents an innovative approach to synthesizing fluorinated heterocyclic compounds, highlighting the versatility of oxazoline derivatives in facilitating chemical reactions under light irradiation. Such techniques can be pivotal in the synthesis of complex molecules with potential applications in various industries, including pharmaceuticals and materials science (Buscemi et al., 2001).
特性
IUPAC Name |
5-(1-methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,5-11-3)6-4-7(9)10-12-6/h4H,5H2,1-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFBSBAZSPGMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C1=CC(=NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537401 | |
| Record name | 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine | |
CAS RN |
93509-70-7 | |
| Record name | 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

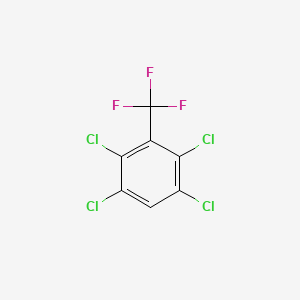
![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)
